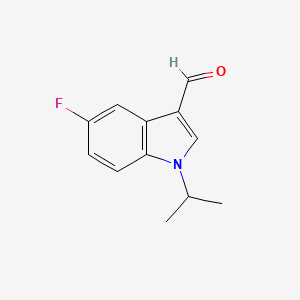
5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde
Descripción general
Descripción
“5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C12H12FNO . It is a derivative of indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .
Chemical Reactions Analysis
Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It also plays a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .Aplicaciones Científicas De Investigación
Synthesis and Application in Organic Chemistry :
- Surmont et al. (2009) reported the efficient preparation of 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, a class of compounds closely related to 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde, highlighting their significance in organic synthesis (Surmont et al., 2009).
- Kothandaraman et al. (2011) described a method for preparing 1H-indole-2-carbaldehydes, demonstrating the relevance of these compounds in the field of organic chemistry (Kothandaraman et al., 2011).
Material Science and Structural Analysis :
- Barakat et al. (2017) conducted a study on the crystal structure and characterization of a compound similar to 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde, providing insights into the intermolecular interactions and thermal stability of such compounds (Barakat et al., 2017).
Pharmaceutical Research :
- Anderson et al. (1997) described the development of a process for a compound structurally related to 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde, highlighting its potential in antidepressant drug development (Anderson et al., 1997).
Chemical Sensor Development :
- Wan et al. (2014) developed an indole-based sensor using a derivative of indole-3-carbaldehyde, demonstrating the application of such compounds in the development of selective chemical sensors (Wan et al., 2014).
Green Chemistry :
- Madan (2020) reported the use of indole-3-carbaldehyde in green chemistry, highlighting the environmentally friendly synthesis of Knoevenagel condensed products, which is relevant to 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde (Madan, 2020).
Direcciones Futuras
Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Propiedades
IUPAC Name |
5-fluoro-1-propan-2-ylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-8(2)14-6-9(7-15)11-5-10(13)3-4-12(11)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTCBYPWOQCVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CC(=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



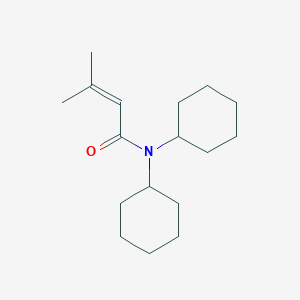
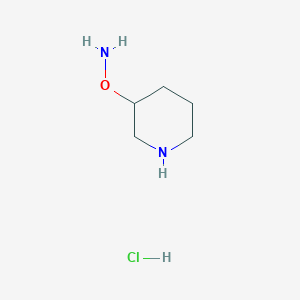
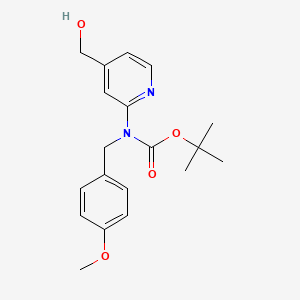
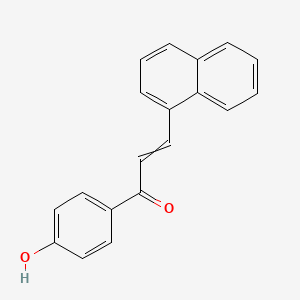
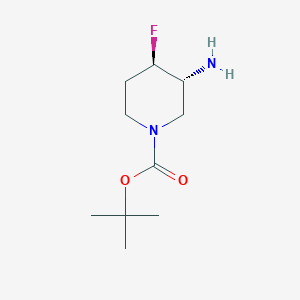
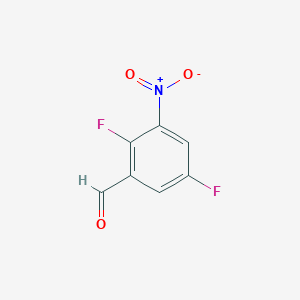
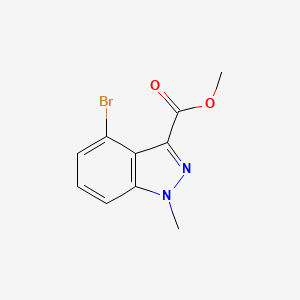
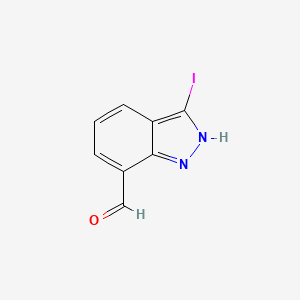
![4-Nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1407235.png)
![Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1407238.png)
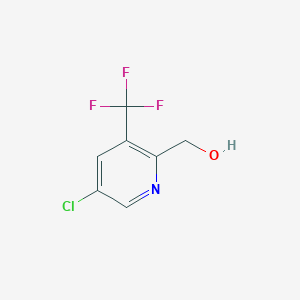
![1-Amino-5-Cbz-5-aza-spiro[2.4]heptane](/img/structure/B1407242.png)
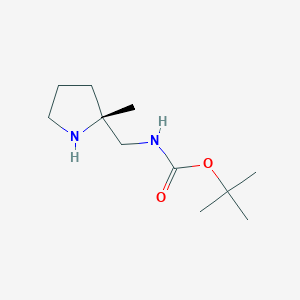
![Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1407246.png)